molecular formula C16H12N4O B14159048 (5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide CAS No. 26975-74-6

(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide

Cat. No.: B14159048
CAS No.: 26975-74-6
M. Wt: 276.29 g/mol
InChI Key: HSFDXMADWFHXEY-UHFFFAOYSA-N
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Description

(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide is a heterocyclic compound that features an imidazole ring substituted with a cyanamide group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide typically involves the cyclization of amido-nitriles. One common method is the reaction of benzil, ammonium acetate, and a suitable aldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acids, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other imidazole derivatives .

Properties

CAS No.

26975-74-6

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

(5-oxo-4,4-diphenyl-1H-imidazol-2-yl)cyanamide

InChI

InChI=1S/C16H12N4O/c17-11-18-15-19-14(21)16(20-15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H2,18,19,20,21)

InChI Key

HSFDXMADWFHXEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)NC#N)C3=CC=CC=C3

Origin of Product

United States

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